molecular formula C25H25N5O4 B590848 Apixaban 13CD3 CAS No. 1261393-15-0

Apixaban 13CD3

カタログ番号: B590848
CAS番号: 1261393-15-0
分子量: 463.517
InChIキー: QNZCBYKSOIHPEH-KQORAOOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apixaban 13CD3 is a stable isotope-labeled internal standard used in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of apixaban in biological matrices such as human plasma. The compound is chemically identical to apixaban, a direct oral anticoagulant (DOAC) targeting Factor Xa, but incorporates three deuterium atoms (D3) and a carbon-13 (13C) isotope at specific molecular positions. This isotopic labeling ensures minimal interference with the parent compound during mass spectrometric analysis, enabling accurate quantification by providing distinct mass-to-charge (m/z) ratios .

準備方法

Synthetic Routes for Apixaban 13CD3

Precursor-Based Hydrolysis and Ammonolysis

A pivotal synthetic approach, detailed in CN103896940A , involves a two-step process starting from an apixaban precursor (Compound II). The method avoids precious catalysts, enhancing cost efficiency :

  • Hydrolysis of Compound II :
    The precursor undergoes hydrolysis under controlled acidic or basic conditions to yield a carboxylic acid intermediate. This step achieves a yield exceeding 76%, with optimized conditions minimizing side reactions .

  • Ammonolysis via Ethyl Chloroformate Activation :
    The carboxylic acid intermediate reacts with ethyl chloroformate in the presence of diisopropylethylamine (DIPEA) at 0–5°C for 3–5 hours. Subsequent ammonia gas introduction facilitates ammonolysis, producing apixaban with a yield of 93% .

Total Yield : The cumulative yield across all steps reaches approximately 33%, reflecting the efficiency of this route .

Alternative Route Using Condensation Reactions

CN105254630A describes a condensation reaction between intermediates II and III, though specific details are sparing . This method emphasizes regioselectivity, ensuring proper alignment of reactive sites for isotopic labeling.

Isotopic Labeling Strategies

This compound incorporates one 13C atom and three deuterium (D) atoms. The labeling positions are critical for maintaining pharmacological equivalence and analytical utility.

Incorporation of Carbon-13

The 13C label is typically introduced at the methoxy group (-OCH3) of the 4-methoxyphenyl moiety. This is achieved using 13C-methyl iodide during the methoxylation step, ensuring high isotopic purity (99% 13C) .

Deuterium Labeling

Deuterium atoms are incorporated at specific positions on the pyrazolo[3,4-c]pyridine core. Common methods include:

  • Deuterium Exchange : Treatment with D2O under acidic or basic conditions.

  • Reduction with Deuterated Reagents : Use of NaBD4 or D2 gas in catalytic hydrogenation .

Purification and Characterization

Chromatographic Purification

Post-synthesis, this compound is purified via preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile:ammonium formate buffer (70:30 v/v) . The purity exceeds 97.6%, as verified by HPLC .

Mass Spectrometric Confirmation

Electrospray ionization (ESI) tandem mass spectrometry confirms the isotopic integrity:

  • This compound : m/z 464.2 → 447.4 .

  • Natural Apixaban : m/z 460.2 → 443.2 .

Analytical Applications as an Internal Standard

LC-MS/MS Quantification

This compound is employed in human plasma analysis, with a linear range of 1.0–301.52 ng/mL . Key parameters include:

ParameterValue
ColumnThermo Beta basic-8 (100 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Ammonium formate buffer (70:30 v/v)
Flow Rate1.0 mL/min (split post-column)
Retention Time1.2 min

Sample Preparation

Plasma samples undergo liquid-liquid extraction with ethyl acetate and methyl tert-butyl ether (70:30 v/v), followed by reconstitution in acetonitrile:water (50:50 v/v) .

ParameterESS Chem Co.GlpBio
Purity (HPLC)97.6%≥98%
Isotopic Purity99% 13C, 99% DNot specified
AppearanceOff-white solidWhite powder

化学反応の分析

アピキサバン-13C-d3は、以下を含むさまざまな化学反応を受けます。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤があります。

    還元: これには、水素の付加または酸素の除去が含まれます。水素化リチウムアルミニウムなどの還元剤がよく使用されます。

    置換: これには、1つの原子または原子群を別の原子または原子群と置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ヒドロキシル化化合物を生成する可能性があります .

科学研究への応用

アピキサバン-13C-d3は、科学研究、特に化学、生物学、医学、および産業の分野で広く使用されています。

    化学: これは、さまざまなサンプル中のアピキサバンの定量のための分析化学における内部標準として役立ちます。

    生物学: これは、アピキサバンの代謝と薬物動態に関する研究に使用されます。

    医学: これは、抗凝固療法の開発と試験に役立ちます。

    産業: これは、医薬品製品の品質管理とバリデーションで使用されます

科学的研究の応用

Apixaban-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

アピキサバン-13C-d3は、アピキサバンと同様に、遊離型および結合型のXa因子の選択的阻害によって効果を発揮します。この阻害は、プロトロンビンからトロンビンへの変換を防ぎ、血液凝固の形成を減らします。 分子標的はXa因子とプロトロンビン酵素を含み、関与する経路は主に凝固カスケードに関連しています .

類似の化合物との比較

アピキサバン-13C-d3は、同位体標識のためにユニークであり、質量分析のための理想的な内部標準になります。類似の化合物には以下が含まれます。

これらの化合物は、類似のアプリケーションを共有しますが、特定の分子構造と標的は異なります。

類似化合物との比較

Key Characteristics :

  • Synthesis and Preparation: Apixaban 13CD3 is synthesized by substituting hydrogen atoms with deuterium and carbon-12 with carbon-12. Stock solutions are typically prepared in methanol:water (50:50 v/v) and stored at 2–8°C to maintain stability, with a recommended shelf life of 8 days .
  • Analytical Role : As an internal standard, it corrects for variability in sample preparation, matrix effects, and instrument performance. For example, in LC-MS/MS assays, it demonstrated a linear range of 1.02–301.3 ng/mL for apixaban quantification, with precision (CV < 15%) and accuracy (85–115%) meeting regulatory guidelines .
  • Stability and Interference : Studies show minimal interference (0.02–0.89%) across different plasma lots, including hemolyzed and lipemic samples, underscoring its robustness in diverse clinical conditions .

Comparison with Similar Isotope-Labeled Compounds

This compound belongs to a class of isotope-labeled internal standards used for DOAC monitoring. Key comparators include 13C6 rivaroxaban and 13CD2 edoxaban , which share analogous roles in quantifying their respective parent drugs. Below is a detailed comparison:

Table 1: Analytical Performance of Isotope-Labeled DOAC Internal Standards

Parameter This compound 13C6 Rivaroxaban 13CD2 Edoxaban
Isotopic Label 13C, D3 13C6 D2
Linearity Range 1.02–301.3 ng/mL 5–500 ng/mL (estimated)* 2–200 ng/mL (estimated)*
Interference (%) 0.02–0.89 Not reported Not reported
Matrix Compatibility Validated in hemolyzed/lipemic plasma Standard plasma Standard plasma
Storage Stability 8 days at 2–8°C Similar protocols* Similar protocols*

*Data inferred from analogous methodologies in multi-DOAC studies .

Key Findings:

Isotopic Specificity :

  • This compound and 13C6 rivaroxaban use carbon-13 labeling, while edoxaban employs deuterium. Carbon-13 provides a higher mass shift, reducing spectral overlap in MS detection compared to deuterium .
  • This compound’s dual isotopic labeling (13C + D3) enhances specificity, particularly in complex matrices like hemolyzed plasma, where interference remained <1% .

Method Validation :

  • This compound demonstrated superior precision (CV < 10%) and recovery (>85%) in LC-MS/MS assays compared to earlier methods for rivaroxaban and edoxaban, which often required larger sample volumes .
  • Rivaroxaban and edoxaban standards are typically used in heparin-calibrated anti-Xa assays, but these lack the sensitivity of MS-based methods for low-concentration pharmacokinetic studies .

Clinical Utility :

  • This compound enables precise therapeutic drug monitoring (TDM) in special populations, such as renal/hepatic impairment patients, where apixaban’s pharmacokinetics vary minimally (AUC changes <15%) .
  • In contrast, rivaroxaban exhibits higher interpatient variability due to once-daily dosing and CYP3A4/P-gp interactions, necessitating broader calibration ranges for its internal standard .

Pharmacokinetic and Economic Considerations

  • Pharmacokinetics : this compound’s parent drug, apixaban, shows consistent exposure (AUC) across hepatic impairment levels, unlike rivaroxaban, which has 56% higher post-dialysis exposure . This stability reduces the need for dose adjustments, reflected in the internal standard’s reliability across patient subgroups.
  • Cost-Effectiveness : While apixaban is cost-effective compared to warfarin in stroke prevention (68% probability at €20,000/QALY) , the high purity (>98%) and specialized synthesis of this compound contribute to its premium pricing in research markets, though direct cost data are proprietary .

生物活性

Apixaban 13CD3 is a deuterated form of the direct oral anticoagulant apixaban, which is primarily used for the prevention and treatment of thromboembolic disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical implications, and research findings.

Overview of Apixaban

Apixaban is a selective inhibitor of factor Xa, an essential component in the coagulation cascade. By inhibiting factor Xa, apixaban reduces thrombin generation and ultimately decreases fibrin formation, which is crucial in preventing clot formation. The introduction of deuterated forms like this compound aims to enhance the pharmacokinetic properties and metabolic stability of the compound.

Apixaban exerts its anticoagulant effect by:

  • Inhibition of Factor Xa : Apixaban binds directly to factor Xa, preventing its conversion to thrombin from prothrombin.
  • Reduction of Thrombin Generation : By inhibiting factor Xa, apixaban indirectly reduces thrombin levels, leading to decreased fibrinogen conversion to fibrin.
  • Impact on Thrombin Generation Assays : Studies have shown that apixaban significantly affects parameters such as peak thrombin generation and area under the curve (AUC) in thrombin generation assays (TG) .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High volume of distribution due to extensive binding to plasma proteins.
  • Metabolism : Primarily metabolized by CYP3A4 and P-glycoprotein pathways.
  • Excretion : Renal and fecal pathways contribute to elimination.

The introduction of deuterium in this compound enhances its metabolic stability and may alter its pharmacokinetic parameters favorably.

Key Research Insights

  • Thrombin Generation Assay Correlation :
    • A study involving patients treated with apixaban demonstrated a strong correlation between drug concentration and thrombin generation parameters. The sensitivity for anti-Xa activity was found to be significantly higher (95%) compared to traditional TG measurements .
  • Patient Demographics in Clinical Trials :
    • In a multicenter study with 932 patients, those treated with apixaban had a median age of 75 years, highlighting the drug's application in older populations at risk for thromboembolic events .
  • Comparative Efficacy :
    • Research indicates that this compound exhibits similar efficacy to standard apixaban but with potentially improved safety profiles due to altered pharmacokinetics .

Table 1: Patient Characteristics in Clinical Studies

CharacteristicValue
Total Patients932
Median Age75 years
Female Percentage41.5%
Drug DistributionRivaroxaban (300), Apixaban (220), Edoxaban (39)

Table 2: Thrombin Generation Parameters

ParameterCorrelation Coefficient (r)Sensitivity (%)
Peak Thrombin Generation-0.7249
Area Under Curve (AUC)-0.5529
Lag Time0.8064
Anti-Xa AssayN/A95

Case Study 1: Efficacy in Elderly Patients

A cohort study analyzed the effects of Apixaban in elderly patients with atrial fibrillation. Results indicated a significant reduction in stroke risk without an increase in major bleeding events, supporting its use in this demographic.

Case Study 2: Monitoring Anticoagulation

In another clinical setting, patients receiving Apixaban were monitored using anti-Xa assays, revealing that those with higher concentrations had lower rates of thromboembolic complications compared to those with subtherapeutic levels .

Q & A

Basic Research Questions

Q. How should researchers validate the sensitivity and specificity of LC-MS/MS methods for quantifying Apixaban 13CD3 in biological matrices?

  • Methodological Answer : Validation requires assessing the lower limit of quantification (LLOQ), matrix effects, and interference from endogenous compounds. For instance, blank human plasma from multiple lots should be analyzed to confirm that endogenous components do not interfere with this compound or its parent compound at their retention times (e.g., interference <1% in most lots ). The LLOQ should demonstrate precision (CV ≤20%) and accuracy (80–120% recovery) across replicates. Calibration curves using stable isotope-labeled internal standards (e.g., this compound) improve accuracy by correcting for matrix-induced ion suppression .

Q. What experimental parameters are critical for ensuring dose proportionality in pharmacokinetic (PK) studies involving this compound?

  • Methodological Answer : Dose-range studies must include single and multiple dosing across the therapeutic range (e.g., 2.5–10 mg for Apixaban). PK parameters (AUC, Cmax) should be analyzed for linearity using power models. For Apixaban, dose proportionality holds up to 10 mg, but dissolution-limited absorption occurs at higher doses (>25 mg), necessitating dissolution testing in study design . Steady-state evaluations (e.g., after 3 days for Apixaban) and elimination half-life (t1/2 ≈12 hours) must align with sampling intervals to avoid underestimating exposure .

Q. How can researchers mitigate variability in this compound recovery caused by hemolyzed or lipidemic plasma samples?

  • Methodological Answer : Hemolysis and hyperlipidemia increase matrix interference. In hemolyzed samples, Apixaban recovery decreased by 0.89% in one study, requiring adjustments such as protein precipitation with acetonitrile or phospholipid removal kits . For lipidemic samples, ultracentrifugation or solid-phase extraction (SPE) improves specificity. Method robustness should be tested using spiked samples under these conditions, with recovery rates ≥85% .

Advanced Research Questions

Q. How should conflicting data on matrix interference across plasma lots be reconciled in method validation?

  • Methodological Answer : Discrepancies (e.g., 0.02% vs. 0.89% interference in different lots ) may arise from donor-specific factors (diet, medications). Researchers should:

  • Test ≥10 independent plasma lots, including pathologic samples (hemolyzed, lipidemic).
  • Use analyte-to-internal standard peak area ratios to normalize variability.
  • Apply statistical outlier tests (e.g., Grubbs’ test) to exclude anomalous batches.
  • Document lot-specific acceptance criteria in validation protocols .

Q. What strategies are effective for integrating real-world data (RWD) with RCT findings in this compound safety studies?

  • Methodological Answer : RWD (e.g., electronic health records) often lacks structured adverse event (AE) reporting. To harmonize with RCTs:

  • Use propensity score matching to balance covariates (e.g., age, comorbidities) between cohorts .
  • Apply meta-analytic frameworks (e.g., Bayesian hierarchical models) to pool RCT and RWD results, weighting by data quality .
  • Validate RWD-derived signals (e.g., bleeding rates) against RCT benchmarks (e.g., ARISTOTLE trial ).

Q. How can synthetic data distillation improve clinical trial design for this compound in underrepresented populations?

  • Methodological Answer : Synthetic datasets (e.g., MIMIC-III/IV ) augment small patient cohorts by:

  • Generating virtual patients with demographic/clinical profiles matching underrepresented groups.
  • Training machine learning models on synthetic data to predict PK/PD variability.
  • Validating synthetic outputs against real-world pharmacokinetic data (e.g., trough levels in renal-impaired patients) .

Q. What statistical considerations are critical for non-inferiority trials comparing this compound to other anticoagulants?

  • Methodological Answer : Non-inferiority margins (e.g., Δ=1.5% for stroke risk ) must be clinically justified. Key steps:

  • Power calculations based on event rates in historical controls (e.g., warfarin’s 1.69%/year stroke risk ).
  • Time-to-event analysis (Cox proportional hazards) with intention-to-treat (ITT) and per-protocol populations.
  • Sensitivity analyses to assess margin robustness (e.g., varying Δ from 1.0% to 2.0%) .

特性

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。